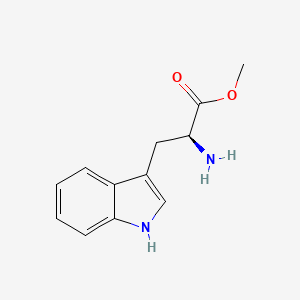

Methyl L-tryptophanate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUNTYMNJVXYKZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884057 | |

| Record name | L-Tryptophan, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4299-70-1 | |

| Record name | L-Tryptophan methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tryptophan, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tryptophan, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tryptophan, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-tryptophanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Methyl L-Tryptophanate Hydrochloride

Synthesis, Physicochemical Properties, and Applications in Drug Discovery

Executive Summary

Methyl L-tryptophanate hydrochloride (H-Trp-OMe[1]·HCl) serves as a critical chiral building block in the synthesis of indole alkaloids, β-carbolines, and peptide therapeutics. As the methyl ester derivative of the essential amino acid L-tryptophan, it provides necessary C-terminal protection during peptide coupling while retaining the indole moiety's reactivity for complex heterocycle formation.

This guide analyzes the compound's physicochemical profile, details a self-validating synthesis protocol using thionyl chloride, and explores its mechanistic role in the Pictet-Spengler reaction, a cornerstone of modern alkaloid synthesis.

Physicochemical Characterization

Precise characterization of Methyl L-tryptophanate HCl is vital for yield reproducibility. The hydrochloride salt is the preferred form due to its superior stability compared to the free base, which is prone to oxidation and hydrolysis.

Table 1: Core Physicochemical Properties

| Property | Specification | Notes |

| CAS Number | 7524-52-9 | Hydrochloride salt specific |

| Formula | C₁₂H₁₄N₂O₂[2] · HCl | MW: 254.71 g/mol |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation |

| Melting Point | 218–220 °C | Decomposition often occurs at MP [1] |

| Optical Rotation | c=5 in Methanol [2] | |

| Solubility | High: Methanol, Water, DMSOLow: Ethyl Acetate, Acetonitrile | Critical for solvent selection in Pictet-Spengler reactions [3] |

| pKa | ~7.0 (Indole NH), ~9.0 (Amine) | Estimated; Ester reduces amine basicity |

Solubility Insight

Solubility data is non-linear across polar solvents. While highly soluble in methanol (mole fraction

Synthetic Methodology: Thionyl Chloride Activation

The most robust synthesis of Methyl L-tryptophanate HCl utilizes in situ generation of anhydrous HCl via thionyl chloride (

Mechanistic Rationale

-

Activation:

reacts with methanol to form methyl chlorosulfite and HCl. -

Protonation: The carboxylic acid of tryptophan is protonated, increasing electrophilicity.

-

Nucleophilic Attack: Methanol attacks the carbonyl carbon.

-

Water Scavenging:

consumes water produced during esterification, driving the equilibrium forward (Le Chatelier’s principle).

Experimental Protocol

Scale: 50 mmol L-Tryptophan

Safety: Perform in a fume hood.

-

Preparation: Chill 100 mL of anhydrous methanol to 0°C in a round-bottom flask under

atmosphere. -

Activation (Exothermic): Add thionyl chloride (55 mmol, 1.1 eq) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

-

Addition: Add L-Tryptophan (50 mmol) in a single portion. The solution will clarify as the reaction proceeds.

-

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).[4]

-

Workup: Evaporate solvent in vacuo to obtain a viscous oil.

-

Crystallization: Redissolve in minimal cold methanol, then slowly add diethyl ether (anti-solvent) with stirring until a white precipitate forms. Filter and dry under vacuum.[4]

Visualization: Synthesis Workflow

Figure 1: Step-by-step workflow for the thionyl chloride-mediated esterification of L-Tryptophan.

Stability and Handling

Hydrolysis Risks

Methyl L-tryptophanate is an ester and is susceptible to hydrolysis.

-

Acidic Stability: The HCl salt is stable at room temperature for years if kept dry.

-

Basic Instability: In aqueous base (pH > 9), the ester rapidly hydrolyzes back to L-tryptophan.

-

Self-Condensation: The free base form can undergo diketopiperazine formation (dimerization) if left in solution for extended periods. Always store as the HCl salt.

Storage Protocol

-

Temperature: 2–8°C recommended.

-

Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) or in a desiccator.

-

Container: Amber glass to prevent photo-oxidation of the indole ring.

Advanced Applications: The Pictet-Spengler Reaction

The most significant application of Methyl L-tryptophanate in drug discovery is the Pictet-Spengler reaction (PSR). This reaction cyclizes the indole amine with an aldehyde to form tetrahydro-β-carbolines, the scaffold found in drugs like Tadalafil (Cialis) and various indole alkaloids [4].

Mechanism and Stereocontrol

The reaction proceeds via an iminium ion intermediate.[5][6][7][8] The indole ring attacks this electrophile to close the ring.

-

Regioselectivity: Cyclization occurs exclusively at the C2 position of the indole.

-

Stereoselectivity: The choice of solvent dictates the cis/trans ratio of the resulting diastereomers.[9]

-

Protic solvents (MeOH): Often yield mixtures.

-

Aprotic solvents (Acetonitrile/Nitromethane): Favor the cis-isomer (1,3-disubstituted) due to thermodynamic equilibration of the intermediate salts [5].

-

Visualization: Pictet-Spengler Pathway[9]

Figure 2: The mechanistic pathway of the Pictet-Spengler reaction, transforming the tryptophan ester into a rigid bicyclic scaffold.

Peptide Synthesis Utility

In solid-phase or solution-phase peptide synthesis, Methyl L-tryptophanate is used to protect the C-terminus.

-

Coupling: The primary amine remains free for coupling with activated carboxylic acids (using EDC/HOBt or HATU).

-

Deprotection: The methyl ester is removed via saponification (LiOH/MeOH/H2O), which is milder than the conditions required for t-butyl esters, preserving sensitive indole modifications.

References

-

Xing, X., et al. (2018). Determination of L-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Shi, X. X., et al. (2008).[9] Highly stereoselective Pictet–Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis.[9] Tetrahedron: Asymmetry. Retrieved from [Link]

-

Bailey, P. D., et al. (1993). The Pictet-Spengler reaction in aprotic media. Tetrahedron Letters. Retrieved from [Link]

Sources

- 1. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]

- 2. Methyl L-tryptophanate hydrochloride(7524-52-9) 1H NMR spectrum [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. via.library.depaul.edu [via.library.depaul.edu]

- 7. mdpi.com [mdpi.com]

- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-Tryptophan methyl ester hydrochloride | 14907-27-8 [chemicalbook.com]

A Technical Guide to the Structural Elucidation of Methyl L-Tryptophanate

Abstract

The definitive structural elucidation of chiral molecules such as Methyl L-tryptophanate is a cornerstone of drug development, synthetic chemistry, and materials science. Ascertaining the correct molecular structure—including its constitution, configuration, and conformation—is non-negotiable for ensuring efficacy, safety, and reproducibility. This in-depth technical guide provides a holistic, multi-technique framework for the unambiguous structural confirmation of Methyl L-tryptophanate. Moving beyond a mere recitation of procedures, this document details the causality behind the selection of an orthogonal analytical strategy, integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD). Each protocol is presented as a self-validating component of a larger, synergistic workflow, designed for researchers, scientists, and drug development professionals who require both procedural accuracy and a deep mechanistic understanding.

Introduction: The Imperative for Rigorous Elucidation

Methyl L-tryptophanate, the methyl ester of the essential amino acid L-tryptophan, serves as a critical chiral building block in the synthesis of complex pharmaceuticals and bioactive molecules. Its structure comprises a primary amine, an ester, and an indole functional group, centered around a stereogenic carbon. An error in any aspect of its structural assignment—from the molecular formula to its absolute stereochemistry—can have profound consequences in a GMP environment, leading to failed syntheses, inactive final compounds, or unforeseen toxicological profiles.

This guide, therefore, adopts a first-principles approach. We will systematically build the structural "case" for Methyl L-tryptophanate by employing a suite of complementary analytical techniques. Each method provides a unique piece of the puzzle, and their collective data provides the comprehensive, cross-validated evidence required for definitive elucidation.

The Orthogonal Analytical Strategy

The workflow is logically sequenced:

-

Mass Spectrometry (MS): To determine the molecular weight and deduce the elemental formula.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish atomic connectivity.

-

Circular Dichroism (CD): To confirm the absolute stereochemistry of the chiral center.

Caption: Orthogonal workflow for structural elucidation.

Mass Spectrometry: Establishing the Foundation

Expertise & Causality: We begin with Electrospray Ionization Mass Spectrometry (ESI-MS), a "soft" ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the intact molecule.[1][2][3] By protonating the basic nitrogen of the primary amine, we expect to observe the protonated molecular ion, [M+H]⁺. This initial step is critical; it validates the expected elemental composition before more time-intensive analyses are undertaken.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of Methyl L-tryptophanate in 1 mL of a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. The formic acid ensures an acidic environment to promote protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion detection mode.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The expected molecular weight of Methyl L-tryptophanate (C₁₂H₁₄N₂O₂) is 218.25 g/mol .

Data Presentation & Interpretation

The primary goal is to locate the peak corresponding to the [M+H]⁺ ion.

| Theoretical Value | Observed Ion | Expected m/z |

| C₁₂H₁₄N₂O₂ = 218.11 | [C₁₂H₁₄N₂O₂ + H]⁺ | 219.11 |

A prominent peak at m/z 219.11 provides strong evidence for the proposed molecular formula. Further analysis using tandem MS (MS/MS) can reveal characteristic fragmentation patterns. Tryptophan derivatives are known to undergo N-Cα bond dissociation.[4][5] The presence of an α-carboxyl group (in this case, the methyl ester) tends to suppress this fragmentation compared to molecules like tryptamine, but characteristic fragments can still be observed.[4][5]

| Fragment Ion (Structure) | Description | Expected m/z |

| [M+H - HCO₂CH₃]⁺ | Loss of the methyl formate group | 159.09 |

| Indolethylium ion | Cleavage at the Cα-Cβ bond | 130.07 |

The observation of these fragments corroborates the presence of the tryptophan scaffold and the methyl ester group.

FTIR Spectroscopy: Identifying Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that probes the vibrational frequencies of chemical bonds.[6][7] It serves as an excellent confirmation of the functional groups expected in Methyl L-tryptophanate. We use the Attenuated Total Reflectance (ATR) sampling method, which requires minimal sample preparation and is suitable for solid or liquid samples.[8][9][10] The evanescent wave generated in ATR penetrates the sample, providing a high-quality spectrum of the material's surface.[8][11]

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid Methyl L-tryptophanate sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the built-in clamp to ensure intimate contact between the sample and the crystal.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Presentation & Interpretation

The spectrum should be analyzed for characteristic absorption bands that confirm the presence of the indole, amine, and ester moieties.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3400 | N-H Stretch | Indole N-H |

| ~3300-3350 | N-H Stretch (asymmetric/symmetric) | Primary Amine (-NH₂) |

| ~2850-2960 | C-H Stretch | Aliphatic C-H (from ethyl and methyl groups) |

| ~1751 | C=O Stretch | Ester Carbonyl |

| ~1600 | N-H Bend | Primary Amine (-NH₂) |

| ~1450-1550 | C=C Stretch | Aromatic (Indole ring) |

| ~1100-1250 | C-O Stretch | Ester C-O |

The most diagnostic peak is the strong carbonyl (C=O) stretch around 1751 cm⁻¹, which is characteristic of an ester and clearly distinguishes the molecule from its parent carboxylic acid (L-tryptophan), which would show a C=O stretch closer to 1600 cm⁻¹.[12]

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[13][14][15] By analyzing the chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum, we can determine the number and environment of every proton.[13] The ¹³C NMR spectrum reveals the number of unique carbon environments. Together, they provide an unambiguous map of the molecule's carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of Methyl L-tryptophanate in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Tuning: Place the sample in the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Presentation & Interpretation

The expected spectral data provides a unique fingerprint of the molecule.

Table 1: Predicted ¹H NMR Data for Methyl L-Tryptophanate (in DMSO-d₆, 600 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.46 | s (singlet) | 1H | Indole N-H |

| ~7.92 | d (doublet) | 1H | Aromatic H |

| ~7.73 | d (doublet) | 1H | Aromatic H |

| ~7.42 | m (multiplet) | 1H | Aromatic H |

| ~7.15 | t (triplet) | 1H | Aromatic H |

| ~9.02 | d (doublet) | 1H | Aromatic H |

| ~4.0-4.2 | m (multiplet) | 1H | α-CH |

| ~3.60 | s (singlet) | 3H | O-CH₃ (Ester) |

| ~3.2-3.4 | m (multiplet) | 2H | β-CH₂ |

| ~2.10 | br s (broad singlet) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for Methyl L-Tryptophanate (in DMSO-d₆, 150 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~173-175 | C=O (Ester) |

| ~136 | Aromatic C |

| ~127 | Aromatic C |

| ~124 | Aromatic C |

| ~121 | Aromatic C |

| ~118 | Aromatic C |

| ~111 | Aromatic C |

| ~109 | Aromatic C |

| ~55 | α-CH |

| ~52 | O-CH₃ (Ester) |

| ~28 | β-CH₂ |

Note: Specific chemical shifts can vary slightly based on solvent and concentration.[16][17]

Causality in Interpretation:

-

The singlet at ~3.60 ppm integrating to 3 protons is definitive evidence for the methyl ester group.

-

The complex aromatic signals between 7-9 ppm are characteristic of the indole ring. The downfield singlet at ~11.46 ppm is the indole N-H proton.[18]

-

The signals for the aliphatic chain (α-CH and β-CH₂) will show coupling to each other, which can be confirmed with a 2D COSY experiment.

Caption: Integration of NMR data to build the molecular framework.

Circular Dichroism: Confirming Absolute Stereochemistry

Expertise & Causality: Mass spectrometry and NMR confirm the molecular formula and connectivity, but they cannot distinguish between enantiomers (L- vs. D-). Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left and right circularly polarized light by chiral molecules.[19] For amino acids, the CD spectrum provides a characteristic signature that is directly related to their absolute configuration (L or D).[20][21] The spectra of two enantiomers are mirror images—equal in magnitude but opposite in sign.[22]

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: Prepare a solution of Methyl L-tryptophanate in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 0.1 mg/mL). The solvent must be transparent in the measurement wavelength range.

-

Instrument Setup: Use a quartz cuvette with a known path length (e.g., 1 mm). Calibrate the instrument and record a baseline spectrum with the solvent-filled cuvette.

-

Data Acquisition: Record the CD spectrum of the sample from approximately 300 nm to 190 nm. The signal is typically reported in millidegrees (mdeg).

Data Presentation & Interpretation

L-amino acids typically exhibit a positive Cotton effect (a positive peak) around 210-220 nm, corresponding to the n → π* transition of the carboxylate (or ester) chromophore. The indole chromophore of tryptophan will also contribute to the spectrum. By comparing the obtained spectrum to a reference spectrum of authentic Methyl L-tryptophanate or related L-amino acids, the stereochemistry can be confirmed. A positive Cotton effect in the expected region confirms the L-configuration.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of Methyl L-tryptophanate is achieved not by a single measurement, but by the logical synthesis of data from an orthogonal set of analytical techniques.

-

MS established the correct molecular formula (C₁₂H₁₄N₂O₂).

-

FTIR confirmed the presence of the required functional groups (indole N-H, primary amine, and ester C=O).

-

NMR provided the definitive map of atomic connectivity, assigning every proton and carbon to its specific location within the molecule.

-

CD unambiguously confirmed the absolute stereochemistry at the α-carbon as 'L'.

Each step validates the findings of the previous one, creating a self-consistent and trustworthy dataset. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the definitive structural proof required for critical applications in research and industry.

References

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

Tzvetkova, P., & Arhangelova, N. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 969-976. Retrieved from [Link]

-

Arhangelova, N., & Tzvetkova, P. (2012). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids, 43(5), 1851-1864. Retrieved from [Link]

-

Enders, A. A., North, N. M., Fensore, C. M., Velez-Alvarez, J. E., & Allen, H. C. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. The Journal of Physical Chemistry A, 125(29), 6438-6448. Retrieved from [Link]

-

Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 26(22), 5519-5525. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3-12. Retrieved from [Link]

-

PubChem. (n.d.). L-Tryptophan, methyl ester. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Wang, L., Zhang, Y., & Liu, S. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3), 201934. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI-MS/MS spectra of (A) tryptophan, (B) N α -methyl tryptophan, and.... Retrieved from [Link]

-

ResearchGate. (n.d.). CD spectra of three L-amino acids. (a) Various concentrations of L-Leu;.... Retrieved from [Link]

-

Kitagawa, N., & Arakawa, R. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Journal of Mass Spectrometry, 56(4), e4694. Retrieved from [Link]

-

Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Deelchand, D. K., Shemesh, N., & Ugurbil, K. (2015). Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. Journal of neurochemistry, 134(6), 1013–1023. Retrieved from [Link]

-

University of Bristol. (n.d.). Electrospray Ionization (ESI). Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Supporting Information. Retrieved from [Link]

-

Yulizar, Y., Apriandanu, D. O. B., & Wibowo, D. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

-

Hawkins, C. J., & Lawson, P. J. (1969). Circular dichroism spectra of amino acid complexes. Carboxylatopentaamminecobalt(III) compounds. Inorganic Chemistry, 8(4), 689-695. Retrieved from [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3-12. Retrieved from [Link]

-

Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-L-tryptophan. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

-

SlidePlayer. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]

-

Kelly, S. M., & Price, N. C. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 24-28. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Khan Academy. (n.d.). Amino acid structure. Retrieved from [Link]

-

ResearchGate. (n.d.). The circular dichroism spectra of L-and D-phenylalanine. Retrieved from [Link]

-

House, C. H., Ditzler, M. A., & Johnson, A. T. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(9), 1362. Retrieved from [Link]

Sources

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 3. phys.libretexts.org [phys.libretexts.org]

- 4. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mt.com [mt.com]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 11. mmrc.caltech.edu [mmrc.caltech.edu]

- 12. researchgate.net [researchgate.net]

- 13. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. bbhegdecollege.com [bbhegdecollege.com]

- 16. epfl.ch [epfl.ch]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. portlandpress.com [portlandpress.com]

Technical Monograph: Methyl L-tryptophanate (CAS 7524-52-9)

A Pivotal Chiral Scaffold for Indole Alkaloid and Peptide Synthesis

Executive Summary

Methyl L-tryptophanate (CAS 7524-52-9) serves as a critical chiral building block in medicinal chemistry, predominantly utilized for C-terminal protection in peptide synthesis and as the starting scaffold for the Pictet-Spengler reaction . This latter application is instrumental in generating tetrahydro-β-carbolines, the core pharmacophore found in numerous indole alkaloids and phosphodiesterase type 5 (PDE5) inhibitors, including Tadalafil analogues.

This guide distinguishes between the commercially ubiquitous hydrochloride salt (CAS 4299-60-9) and the reactive, labile free base (CAS 7524-52-9), providing validated protocols for synthesis, handling, and downstream application.

Physicochemical Profile

Understanding the distinction between the free base and the hydrochloride salt is vital for experimental reproducibility. While CAS 7524-52-9 refers to the free base, the compound is almost exclusively stored and sold as the hydrochloride salt due to stability concerns.

Comparative Properties Table

| Property | Free Base (Methyl L-tryptophanate) | Hydrochloride Salt (Methyl L-tryptophanate HCl) |

| CAS Number | 7524-52-9 | 4299-60-9 |

| Formula | ||

| Molecular Weight | 218.25 g/mol | 254.71 g/mol |

| Physical State | Viscous oil or low-melting solid | White to off-white crystalline powder |

| Melting Point | Unstable / Indistinct | 218–220 °C (dec.) |

| Solubility | DMSO, Ethanol, Methanol, Chloroform | Water, Methanol, DMSO |

| Stability | Low: Prone to oxidation and diketopiperazine formation | High: Stable at RT if desiccated |

| Optical Rotation | Variable (solvent dependent) |

Critical Insight: Never store the free base for extended periods. If an experiment requires the free amine (e.g., for a nucleophilic attack in non-basic conditions), generate it in situ from the HCl salt using a tertiary amine (DIPEA or TEA) or via a biphasic wash immediately prior to use.

Core Application: The Pictet-Spengler Reaction

The most high-value application of Methyl L-tryptophanate is its role as the amine component in the Pictet-Spengler cyclization. This reaction couples the indole amine with an aldehyde to form tetrahydro-β-carbolines (THBCs).

Mechanism of Action

The reaction proceeds via a Schiff base (imine) intermediate, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. The indole C2 position attacks the electrophilic iminium ion, closing the ring.

Figure 1: Mechanistic pathway of the Pictet-Spengler reaction converting Methyl L-tryptophanate to THBC.

Relevance to Drug Development (Tadalafil)

While Tadalafil (Cialis) typically utilizes D-tryptophan to achieve its specific (6R,12aR) stereochemistry, Methyl L-tryptophanate is frequently used in research to synthesize diastereomers or enantiomers for Structure-Activity Relationship (SAR) studies.

-

Note: Transforming L-tryptophan derived THBCs into Tadalafil-like configurations requires a C-1 epimerization step (cis-to-trans conversion) often achieved via acid-catalyzed thermodynamic equilibration [1].

Experimental Protocols

Protocol A: Synthesis of Methyl L-tryptophanate HCl

Target: Conversion of L-Tryptophan to its methyl ester hydrochloride.

Reagents: L-Tryptophan (20.4 g, 0.1 mol), Thionyl Chloride (

-

Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a reflux condenser, addition funnel, and nitrogen inlet. Cool the system to -5°C using an ice/salt bath.

-

Activation: Charge the flask with anhydrous methanol. Add thionyl chloride dropwise over 30 minutes.

-

Control Point: Maintain temperature < 0°C. The reaction is highly exothermic; rapid addition will cause dangerous splattering and potential racemization.

-

-

Addition: Add solid L-Tryptophan in portions to the cold solution.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Subsequently, heat to reflux (65°C) for 3–5 hours.

-

Monitoring: Check completion via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show a shift in

. -

Workup: Evaporate the solvent in vacuo to obtain a sticky residue.

-

Purification: Recrystallize from Methanol/Diethyl Ether.

-

Yield: Expect ~90-95% as a white crystalline solid.

-

Protocol B: Pictet-Spengler Cyclization (THBC Synthesis)

Target: Synthesis of cis-1-phenyl-tetrahydro-β-carboline-3-carboxylic acid methyl ester.

Reagents: Methyl L-tryptophanate HCl (1.0 eq), Benzaldehyde (1.1 eq), Trifluoroacetic Acid (TFA, 2.0 eq), Dichloromethane (DCM).

-

Free Base Generation (Optional but Recommended): Wash the HCl salt (dissolved in DCM) with saturated

, dry over -

Imine Formation: Dissolve the amine in anhydrous DCM. Add Benzaldehyde and 4Å molecular sieves (to scavenge water and drive imine formation). Stir at RT for 2 hours.

-

Cyclization: Cool to 0°C. Add TFA dropwise.

-

Reaction: Stir at RT for 12–24 hours.

-

Stereochemical Note: The cis-isomer (1,3-disubstituted) is generally the kinetic product (via axial attack), while the trans-isomer is the thermodynamic product.

-

-

Quench: Basify with dilute

to pH 8. -

Isolation: Extract with DCM, wash with brine, and purify via column chromatography (SiO2, Hexane/EtOAc).

Handling & Stability Logic

The stability of Methyl L-tryptophanate is dictated by the protection of its amine group.

Figure 2: Stability logic flow. The protonated amine in the HCl salt prevents the nucleophilic attack on the ester carbonyl of a neighboring molecule, preventing dimerization.

Self-Validating Storage Protocol:

-

Receipt: Upon receipt, verify the form. If it is an oil, it is the free base. Convert to HCl salt immediately if not using within 24 hours.

-

Environment: Store under Argon/Nitrogen atmosphere at -20°C. Tryptophan derivatives are light-sensitive; use amber vials.

References

-

Xiao, S., et al. (2009).[1][2] "Synthesis of Tadalafil from L-tryptophan." Tetrahedron: Asymmetry, 20(18), 2090-2096.

-

Bailey, P. D., et al. (1993). "The Pictet-Spengler reaction of tryptophan methyl ester: stereocontrol and mechanism." Journal of the Chemical Society, Perkin Transactions 1, (4), 431-439.

-

Sigma-Aldrich. (n.d.). "L-Tryptophan methyl ester hydrochloride Product Datasheet."

-

PubChem. (n.d.). "Methyl L-tryptophanate Compound Summary." National Library of Medicine.

-

Love, B. E., & Raje, P. S. (1994). "Synthesis of β-carbolines: A modification of the Pictet-Spengler cyclization." Tetrahedron Letters, 35(51), 9541-9544.

Sources

Technical Guide: Synthesis of Methyl L-tryptophanate Hydrochloride

Precision Protocols for Indole-Stabilized Esterification

Executive Summary

Methyl L-tryptophanate hydrochloride is a critical chiral intermediate in the synthesis of indole alkaloids, peptide therapeutics, and phosphodiesterase inhibitors (e.g., Tadalafil analogs). While the transformation is a fundamental Fischer esterification, the specific sensitivity of the tryptophan indole moiety to oxidative stress and acid-catalyzed dimerization requires a modified approach compared to aliphatic amino acids.

This guide presents two validated protocols: the Thionyl Chloride (SOCl₂) method (Industrial Standard) and the Acetyl Chloride (AcCl) method (Laboratory Alternative). Both protocols prioritize the in situ generation of anhydrous hydrogen chloride to drive the equilibrium while suppressing byproduct formation.

Chemical Foundation & Mechanism

The synthesis relies on the acid-catalyzed Fischer esterification.[1] However, using aqueous mineral acids (e.g., concentrated HCl) often leads to incomplete conversion due to the equilibrium nature of the reaction (

To achieve quantitative yields, we utilize reagents that consume water or generate anhydrous HCl in situ.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the activation of methanol and the subsequent nucleophilic attack by L-tryptophan, stabilized by the hydrochloride salt formation.

Figure 1: Mechanistic pathway for the thionyl chloride-mediated esterification of L-tryptophan.

Critical Process Parameters (CPPs)

Before initiating synthesis, three parameters must be strictly controlled to prevent the formation of "Trp-Dimers" (often visible as a pink/violet discoloration).

| Parameter | Specification | Scientific Rationale |

| Temperature (Addition) | -10°C to 0°C | The reaction of SOCl₂/AcCl with MeOH is violently exothermic. High temps degrade the indole ring. |

| Moisture Content | < 0.1% (Anhydrous) | Water drives the equilibrium back to the starting material (Hydrolysis). |

| Reaction Atmosphere | Inert (N₂ or Ar) | Tryptophan is susceptible to oxidative degradation, forming N-formylkynurenine derivatives. |

Primary Protocol: Thionyl Chloride Method

Scale: 50 mmol (approx. 10g L-Trp) Estimated Yield: 90-95% Purity: >98%

Reagents

-

L-Tryptophan (Reagent Grade, >99%)

-

Thionyl Chloride (Freshly distilled or high purity)

-

Methanol (Anhydrous, HPLC grade)[2]

-

Diethyl Ether (for precipitation)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂). Flush with Nitrogen.[3]

-

Solvent Charge: Add 100 mL of anhydrous methanol to the RBF. Cool the system to -10°C using an ice-salt bath.

-

Activator Addition (Critical): Add Thionyl Chloride (4.0 mL, 55 mmol, 1.1 eq) dropwise over 20 minutes.

-

Note: Vigorous gas evolution (SO₂/HCl) will occur. Maintain temperature < 0°C.

-

-

Substrate Addition: Once the addition is complete and the solution is clear, add L-Tryptophan (10.2 g, 50 mmol) in small portions.

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to Room Temperature (RT) over 30 minutes.

-

Heat to mild reflux (approx. 65°C) for 4–6 hours. The solution should turn clear/light yellow.[4]

-

Validation: Check completion via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Product Rf ≈ 0.6; SM Rf ≈ 0.4.

-

-

Workup:

-

Concentrate the mixture in vacuo (Rotavap) at 40°C to remove solvent and excess HCl. A thick oil or solid residue will remain.

-

Crystallization: Dissolve the residue in a minimum amount of cold Methanol (10-15 mL), then slowly add Diethyl Ether (100 mL) with vigorous stirring to precipitate the hydrochloride salt.

-

-

Isolation: Filter the white precipitate under vacuum (Buchner funnel). Wash with cold ether (2 x 50 mL). Dry in a vacuum desiccator over P₂O₅.

Process Workflow (DOT Visualization)

Figure 2: Operational workflow for the synthesis and purification of Methyl L-tryptophanate HCl.

Alternative Protocol: Acetyl Chloride Method

Context: This method is safer for laboratories lacking robust fume hoods, as it avoids SO₂ generation. AcCl reacts with MeOH to form Methyl Acetate and anhydrous HCl.

-

Cool 100 mL anhydrous methanol to 0°C.

-

Add Acetyl Chloride (8.0 mL, ~110 mmol) dropwise. Caution: Exothermic.

-

Add L-Tryptophan (10.2 g, 50 mmol).

-

Stir at Room Temperature for 12–18 hours. (Reflux is often unnecessary with this method if time permits).

-

Workup: Identical to the SOCl₂ method (Evaporation -> Ether precipitation).

Analytical Characterization & QC

Upon isolation, the product must be verified against the following specifications.

Physical Properties Table

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [BenchChem, 2025] |

| Melting Point | 213–216°C (Decomposes) | [ChemicalBook, 2024] |

| Molecular Weight | 254.71 g/mol | [PubChem] |

| Solubility | Soluble in Water, MeOH, DMSO; Insoluble in Ether | [TCI Chemicals] |

| Optical Rotation | [Sigma-Aldrich] |

Spectral Validation ( H NMR)

Solvent: DMSO-d₆, 400 MHz. The shift of the carboxylic acid proton to a methyl ester singlet is the primary indicator of success.

- 11.2 ppm (s, 1H): Indole N-H (Broad singlet).[1]

-

8.81 ppm (br s, 3H): Ammonium protons (

- 7.54 - 7.00 ppm (m, 5H): Aromatic indole protons.

-

4.20 ppm (t, 1H):

-

3.63 ppm (s, 3H): Methyl Ester (

-

3.42 - 3.30 ppm (m, 2H):

Troubleshooting & Safety

Common Failure Modes

-

Product is Pink/Violet:

-

Cause: Oxidation of the indole ring or acid-catalyzed dimerization due to high temperatures or old starting material.

-

Remedy: Recrystallize from hot methanol/activated charcoal to remove colored impurities. Ensure inert atmosphere next time.

-

-

Low Yield / Sticky Oil:

-

Cause: Incomplete removal of solvent or presence of water.

-

Remedy: Triturate the oil with cold diethyl ether vigorously to induce crystallization.

-

Safety Data (MSDS Summary)

-

Thionyl Chloride: Causes severe skin burns and eye damage. Reacts violently with water.

-

Methyl L-tryptophanate HCl: Irritant. Do not breathe dust.

-

Storage: Hygroscopic. Store at 2-8°C under Argon.

References

-

BenchChem. (2025).[1] An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82250, L-Tryptophan methyl ester hydrochloride. Retrieved from

-

Li, Z., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Retrieved from

-

TCI Chemicals. (2024). Product Specification: Methyl L-Tryptophanate Hydrochloride. Retrieved from

-

ChemicalBook. (2024). Methyl L-tryptophanate hydrochloride NMR and Physical Properties. Retrieved from

Sources

Spectroscopic data of Methyl L-tryptophanate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl L-tryptophanate

Abstract

This technical guide provides a comprehensive spectroscopic profile of Methyl L-tryptophanate (L-Trp-OMe), specifically focusing on its hydrochloride salt form, which is the standard for stability and handling in drug development. Designed for analytical chemists and pharmaceutical researchers, this document details the nuclear magnetic resonance (

Introduction & Chemical Profile

Methyl L-tryptophanate is a pivotal intermediate in the synthesis of indole-based alkaloids and pharmaceutical agents (e.g., Tadalafil analogs). As an ester derivative of the essential amino acid L-tryptophan, it serves as a protected building block that mitigates zwitterionic solubility issues, facilitating organic solvent solubility for subsequent coupling reactions.

Chemical Identity:

-

IUPAC Name: Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

-

CAS Number: 7524-52-9 (Hydrochloride), 4299-70-1 (Free base)

-

Molecular Formula: C

H -

Molecular Weight: 254.71 g/mol (Salt), 218.25 g/mol (Free base)

Synthesis & Preparation Logic

To understand the impurity profile in spectroscopic data, one must understand the genesis of the sample. The standard preparation involves the Fischer-Speier esterification, where thionyl chloride generates in situ anhydrous HCl, catalyzing the reaction and crystallizing the product as the hydrochloride salt.

Core Reaction Workflow: The following directed graph illustrates the synthesis and critical control points where spectroscopic impurities (e.g., residual methanol, unreacted tryptophan) may originate.

Figure 1: Synthesis workflow for Methyl L-tryptophanate HCl via thionyl chloride activation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| Indole NH | 11.05 | s | 1H | Deshielded by aromatic ring current; slow exchange in DMSO. |

| Ammonium | 8.60 - 8.80 | br s | 3H | |

| Ar-H (C4) | 7.55 | d ( | 1H | Doublet; typically the most deshielded aromatic CH due to peri-effect. |

| Ar-H (C7) | 7.39 | d ( | 1H | Doublet. |

| Ar-H (C2) | 7.28 | d ( | 1H | Characteristic indole C2 proton; couples weakly with NH. |

| Ar-H (C6) | 7.09 | t | 1H | Pseudo-triplet (ddd). |

| Ar-H (C5) | 7.01 | t | 1H | Pseudo-triplet (ddd). |

| 4.25 | t / dd | 1H | Deshielded by electron-withdrawing ester and ammonium groups. | |

| Ester -CH | 3.65 | s | 3H | Sharp singlet; diagnostic for successful esterification. |

| 3.25 - 3.40 | m | 2H | Diastereotopic methylene protons; often overlaps with H |

Infrared Spectroscopy (FT-IR)

The IR spectrum of the hydrochloride salt is distinct from the free base, particularly in the N-H stretching region.

-

3400 cm

(Sharp): Indole N-H stretch (Non-bonded).[2] -

2800–3200 cm

(Broad, Multiple bands): Ammonium ( -

1745 cm

(Strong): Ester C=O stretch. This is a critical quality attribute; a shift to 1700–1720 cm -

1590, 1460 cm

: Aromatic ring skeletal vibrations (Indole breathing modes). -

1230 cm

: C-O-C asymmetric stretch of the ester.

Mass Spectrometry (MS)

Ionization Mode: ESI (+) (Electrospray Ionization) or EI (Electron Impact).

Molecular Ion:

Fragmentation Logic:

The fragmentation pattern is dominated by the stability of the indole ring system. The primary cleavage occurs at the fragile C

-

Base Peak (m/z 130): The quinolinium/indolylmethyl cation (

). This is the "tryptophan fingerprint." It forms via cleavage of the side chain, leaving the stabilized aromatic system. -

Fragment (m/z 159): Loss of the carbomethoxy group (

, mass 59). -

Fragment (m/z 144): Loss of the ester side chain components.

Figure 2: ESI(+) Fragmentation pathway for Methyl L-tryptophanate.

Experimental Protocols

To ensure the reproducibility of the spectroscopic data presented above, the following sample preparation protocols are recommended.

Protocol A: NMR Sample Preparation

-

Objective: Minimize water interference and exchange broadening.

-

Reagents: DMSO-

(99.9% D) with 0.03% TMS (v/v). -

Procedure:

-

Weigh 10–15 mg of Methyl L-tryptophanate HCl into a clean vial.

-

Add 600 µL of DMSO-

.[1] -

Sonicate for 30 seconds to ensure complete dissolution (the salt dissolves slower than the free base).

-

Transfer to a 5mm NMR tube.

-

Critical Step: Acquire spectrum immediately. Prolonged storage in DMSO can lead to minor oxidation of the indole ring or hydrolysis if the DMSO is "wet."

-

Protocol B: IR Sample Preparation (KBr Pellet)

-

Objective: Obtain sharp resolution of the carbonyl and fingerprint regions.

-

Procedure:

-

Mix 1–2 mg of sample with ~100 mg of spectroscopic grade KBr (dry).

-

Grind finely in an agate mortar to minimize scattering (Christiansen effect).

-

Press into a transparent pellet using a hydraulic press (8–10 tons).

-

Acquire background (blank KBr) before sample acquisition.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77980, L-Tryptophan methyl ester. PubChem.[3] [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1658 (Tryptophan methyl ester). [Link]

Sources

Methyl L-tryptophanate as a precursor to serotonin and melatonin

An In-Depth Technical Guide to Methyl L-Tryptophanate as a Precursor for Serotonin and Melatonin

Abstract

Serotonin and melatonin are critical neurochemicals that regulate a vast array of physiological and psychological processes. Their biosynthesis is endogenously initiated from the essential amino acid L-tryptophan. The manipulation of this pathway holds significant therapeutic potential for neurological and psychiatric disorders. This technical guide provides a comprehensive examination of Methyl L-tryptophanate (MLT), the methyl ester of L-tryptophan, as a synthetic precursor for enhancing the biosynthesis of serotonin and melatonin. We explore the biochemical rationale, the enzymatic cascade, detailed experimental protocols for in vitro synthesis and quantification, and the comparative kinetics of this prodrug approach. This document is intended for researchers, neuroscientists, and professionals in drug development seeking to leverage tryptophan analogues for therapeutic innovation.

Introduction: The Significance of the Serotonergic and Melatonergic Pathways

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that plays a pivotal role in modulating mood, cognition, sleep, appetite, and learning.[1] Its dysregulation is implicated in numerous psychiatric conditions, including depression and anxiety.[2] Melatonin (N-acetyl-5-methoxytryptamine), primarily synthesized in the pineal gland, is the body's key hormonal regulator of circadian rhythms and sleep-wake cycles.[1]

Both of these vital molecules are derived from L-tryptophan, an essential amino acid that must be obtained from the diet.[3] The availability of L-tryptophan and its transport across the blood-brain barrier (BBB) are rate-limiting factors in central serotonin synthesis.[4][5][6] This limitation has driven research into modified precursors, or prodrugs, designed to improve bioavailability and central nervous system (CNS) delivery. Methyl L-tryptophanate, by masking the polar carboxyl group with a methyl ester, represents a promising strategy to enhance lipophilicity and potentially facilitate more efficient transport into target tissues before being converted to the natural substrate, L-tryptophan.

The Canonical Biosynthetic Pathway: From L-Tryptophan to Melatonin

The conversion of L-tryptophan into serotonin and subsequently melatonin is a well-characterized multi-step enzymatic process occurring in specialized cells.[7]

Step 1: Hydroxylation of L-Tryptophan The pathway is initiated by the enzyme Tryptophan Hydroxylase (TPH) , which hydroxylates L-tryptophan at the 5-position of the indole ring to produce 5-hydroxytryptophan (5-HTP).[8] This is the primary rate-limiting step in the entire serotonin synthesis cascade.[6] TPH requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[9] There are two main isoforms of this enzyme: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the neurons of the brain's raphe nuclei.[10]

Step 2: Decarboxylation to Serotonin Next, Aromatic L-Amino Acid Decarboxylase (AADC) rapidly removes the carboxyl group from 5-HTP to form serotonin (5-HT).[4][11] This enzyme is relatively non-specific and is also involved in the synthesis of dopamine.

Step 3: Acetylation of Serotonin In tissues where melatonin is produced, such as the pineal gland, serotonin undergoes N-acetylation by Aralkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin.[12][13] The activity of AANAT is under circadian control and is considered the rate-limiting enzyme in melatonin production.[1]

Step 4: Methylation to Melatonin The final step is the transfer of a methyl group from S-adenosyl methionine (SAM) to the 5-hydroxyl group of N-acetylserotonin, a reaction catalyzed by N-acetylserotonin O-methyltransferase (ASMT) , to produce melatonin.[14][15]

Caption: The enzymatic cascade from L-Tryptophan to Serotonin and Melatonin.

Methyl L-Tryptophanate: A Prodrug Strategy

The central hypothesis for using Methyl L-Tryptophanate is that it functions as a prodrug. Its enhanced lipophilicity, due to the esterification of the carboxyl group, is predicted to improve its ability to cross cellular membranes and the blood-brain barrier. Once inside the target cell, ubiquitous intracellular esterase enzymes would hydrolyze the methyl ester, releasing L-tryptophan directly at the site of synthesis. This bypasses potential transport limitations associated with the more polar L-tryptophan molecule.

Bioactivation: The Role of Esterases The critical activation step for MLT is its conversion back to L-tryptophan. This is presumed to be catalyzed by non-specific carboxylesterases present in the cytoplasm of various cells, including neurons and pinealocytes. This enzymatic action regenerates the natural substrate, which can then enter the canonical biosynthetic pathway described above.

Caption: Proposed workflow for MLT as a prodrug for serotonin and melatonin synthesis.

Experimental Protocols & Methodologies

To validate the efficacy of Methyl L-Tryptophanate as a precursor, a series of well-defined in vitro experiments are necessary. The protocols described below provide a framework for synthesis, purification, and quantification.

Protocol: In Vitro Serotonin Synthesis from MLT using Cell Lysate

Rationale: This protocol uses a crude cell lysate from a relevant cell line (e.g., PC12 or SH-SY5Y, known to express TPH and AADC) to provide the necessary enzymes for the entire conversion process, from MLT hydrolysis to serotonin synthesis.

Materials:

-

Methyl L-Tryptophanate HCl

-

L-Tryptophan (for positive control)

-

PC12 or SH-SY5Y cells

-

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)

-

Reaction Buffer (50 mM HEPES pH 7.2, 100 µM Tetrahydrobiopterin (BH4), 1 mM DTT, 100 µM Pyridoxal 5'-phosphate)

-

Quenching Solution: 0.4 M Perchloric Acid

Procedure:

-

Cell Lysate Preparation:

-

Culture PC12 cells to ~80-90% confluency.

-

Harvest cells by scraping and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Sonicate the suspension on ice (3 cycles of 10 seconds on, 30 seconds off) to ensure complete lysis.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (lysate) and determine protein concentration using a BCA assay.

-

-

Enzymatic Reaction:

-

Prepare reaction tubes on ice. To each tube, add:

-

50 µL of cell lysate (adjusted to 1 mg/mL protein).

-

40 µL of Reaction Buffer.

-

-

Prepare substrate solutions: 10 mM Methyl L-Tryptophanate and 10 mM L-Tryptophan in water.

-

Initiate the reaction by adding 10 µL of the substrate solution to the respective tubes (final concentration 1 mM). For the negative control, add 10 µL of water.

-

Incubate the tubes at 37°C for 60 minutes in a shaking water bath.

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding 20 µL of 0.4 M Perchloric Acid to each tube.

-

Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for analysis via HPLC or LC-MS/MS.

-

Protocol: Analytical Quantification by LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity for quantifying multiple analytes (MLT, Tryptophan, 5-HTP, Serotonin) in a single run from a complex biological matrix.[16][17]

Instrumentation & Reagents:

-

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Analytical standards for all compounds of interest.

Procedure:

-

Chromatographic Separation:

-

Column Temperature: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0.0 min: 2% B

-

1.0 min: 2% B

-

5.0 min: 60% B

-

5.5 min: 95% B

-

6.5 min: 95% B

-

6.6 min: 2% B

-

8.0 min: 2% B

-

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Set up specific MRM transitions for each analyte (precursor ion -> product ion). See table below.

-

Data Presentation & Interpretation

The primary output of the above experiments will be quantitative data on the concentration of serotonin and its precursors. This data allows for a direct comparison of the efficiency of MLT versus L-Tryptophan.

Table 1: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Tryptophan | 205.1 | 188.1 | 15 |

| Methyl L-Tryptophanate | 219.1 | 160.1 | 18 |

| 5-Hydroxytryptophan (5-HTP) | 221.1 | 162.1 | 20 |

| Serotonin (5-HT) | 177.1 | 160.1 | 17 |

| N-Acetylserotonin | 219.1 | 160.1 | 18 |

| Melatonin | 233.1 | 174.1 | 15 |

Table 2: Illustrative Comparative Efficacy Data (Hypothetical)

This table illustrates the type of data that would be generated to compare the effectiveness of MLT against the natural substrate in the in vitro synthesis assay.

| Substrate (1 mM) | L-Tryptophan Detected (µM) | 5-HTP Detected (µM) | Serotonin Synthesized (µM) | Conversion Efficiency (%) |

| L-Tryptophan | 950.5 ± 25.1 | 15.2 ± 1.8 | 12.8 ± 1.5 | 1.28 |

| Methyl L-Tryptophanate | 895.3 ± 30.2 | 13.9 ± 1.6 | 11.5 ± 1.3 | 1.15 |

| Negative Control | < 1.0 | < 0.1 | < 0.1 | N/A |

Interpretation: In this hypothetical example, the detection of a large amount of L-Tryptophan in the MLT sample validates the hydrolysis by cellular esterases. The subsequent production of serotonin at a level comparable to the L-Tryptophan control would demonstrate that MLT is an effective prodrug, capable of being bioactivated and funneled into the canonical pathway.

Conclusion and Future Directions

Methyl L-tryptophanate presents a viable and strategically sound approach to augmenting the biosynthesis of serotonin and melatonin. By functioning as a lipophilic prodrug, it has the potential to overcome the transport limitations of its parent amino acid, L-tryptophan. The experimental framework provided in this guide offers a robust methodology for validating this hypothesis in vitro.

Future research should focus on:

-

In vivo studies: Animal models are necessary to evaluate the pharmacokinetics, blood-brain barrier penetration, and behavioral effects of MLT administration.

-

Enzyme kinetics: Detailed kinetic studies (Kₘ, Vₘₐₓ) are needed to quantify the efficiency of esterase hydrolysis and subsequent enzymatic steps.

-

Alternative Esters: Investigation into other ester forms (e.g., ethyl, propyl) could further optimize the pharmacokinetic profile for specific therapeutic applications.

By systematically exploring these avenues, the scientific community can fully elucidate the potential of Methyl L-Tryptophanate as a next-generation precursor for neurochemical modulation.

References

-

ResearchGate. (n.d.). Tryptophan is synthesized into melatonin and serotonin through a series... Retrieved from [Link]

-

Slominski, A., et al. (n.d.). Conversion of L-tryptophan to serotonin and melatonin in human melanoma cells. PubMed. Retrieved from [Link]

-

Platten, M., et al. (2012). Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model. PMC. Retrieved from [Link]

-

Coon, S. L., et al. (2006). Melatonin Synthesis: Acetylserotonin O-Methyltransferase (ASMT) Is Strongly Expressed in a Subpopulation of Pinealocytes in the Male Rat Pineal Gland. PMC. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Acetylserotonin O-methyltransferase – Knowledge and References. Retrieved from [Link]

-

ScienceDirect. (n.d.). CHAPTER 2.3 - Tryptophan Hydroxylase and Serotonin Synthesis Regulation. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of serotonin catalyzed by L-tryptophan hydroxylase (TPH)... Retrieved from [Link]

-

Siegel, G. J., et al. (1999). Serotonin. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. NCBI Bookshelf. Retrieved from [Link]

-

Taylor & Francis. (n.d.). AANAT – Knowledge and References. Retrieved from [Link]

-

ScienceDirect. (2022). Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. Retrieved from [Link]

-

PubChem. (n.d.). serotonin and melatonin biosynthesis | Pathway. NIH. Retrieved from [Link]

-

Sinenko, S. A., et al. (2023). Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State. PMC. Retrieved from [Link]

-

Li, X., et al. (2024). Biosynthesis of melatonin from l-tryptophan by an engineered microbial cell factory. PMC. Retrieved from [Link]

-

Park, S., et al. (2022). Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii. PMC. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Melatonin Synthesis Enzymes Activity: Radiometric Assays for AANAT, ASMT, and TPH. Retrieved from [Link]

-

University of Bristol. (n.d.). Synthesis. Retrieved from [Link]

-

JJ Medicine. (2018). Serotonin and Melatonin Synthesis | Tryptophan Metabolism. YouTube. Retrieved from [Link]

-

Diksic, M. (2000). Labelled α-methyl-L-tryptophan as a tracer for the study of the brain serotonergic system. Journal of Psychiatry & Neuroscience. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Methyltryptophan. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of melatonin from tryptophan. Melatonin synthesis... Retrieved from [Link]

-

ResearchGate. (2026). Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model. Retrieved from [Link]

-

Hou, D. Y., et al. (2007). Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption. PMC. Retrieved from [Link]

-

Arnao, M. B., & Hernández-Ruiz, J. (2019). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. PMC. Retrieved from [Link]

-

Jenkins, T. A., et al. (2016). Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. PMC. NIH. Retrieved from [Link]

-

Chen, Y. L., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. PMC. Retrieved from [Link]

-

Richard, D. M., et al. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. International Journal of Tryptophan Research. Retrieved from [Link]

-

CORE. (n.d.). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Retrieved from [Link]

-

Diksic, M. (1999). Study of the brain serotonergic system with labeled alpha-methyl-L-tryptophan. PubMed. Retrieved from [Link]

-

Encyclopedia.pub. (2021). Serotonin and Melatonin Biosynthesis in Plants. Retrieved from [Link]

-

Kumar, R. (2025). How Tryptophan Becomes Serotonin: The Brain's Mood Chemistry Pathway. Retrieved from [Link]

-

Bárcenas-Morales, G., et al. (2018). Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of serotonin from tryptophan... Retrieved from [Link]

-

Biochemistry by Dr. Rajesh Jambhulkar. (2020). Metabolism of Tryptophan (Synthesis of Serotonin and Meletonin) || NEET PG || Biochemistry. YouTube. Retrieved from [Link]

-

Muszyńska, B., et al. (2023). L–Tryptophan Derivatives as Essential Compounds for Serotonin Synthesis. MDPI. Retrieved from [Link]

Sources

- 1. serotonin and melatonin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drkumardiscovery.com [drkumardiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Melatonin Synthesis: Acetylserotonin O-Methyltransferase (ASMT) Is Strongly Expressed in a Subpopulation of Pinealocytes in the Male Rat Pineal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methyl L-Tryptophanate in Neurotransmission: Pharmacokinetics, Prodrug Mechanics, and Serotonergic Modulation

The following technical guide details the pharmacological and biological utility of Methyl L-tryptophanate (L-Tryptophan methyl ester), distinct from its structural analogs.

Executive Summary

Methyl L-tryptophanate (CAS: 4299-70-1) is the carboxyl-methyl ester derivative of the essential amino acid L-Tryptophan.[1] Unlike endogenous neurotransmitters, it functions primarily as a lipophilic prodrug and a synthetic modulator of serotonergic flux. Its biological utility lies in its ability to bypass the saturable Large Neutral Amino Acid Transporter 1 (LAT1) via passive diffusion, rapidly elevating intracellular tryptophan pools for conversion into Serotonin (5-HT) and Kynurenine.

This guide distinguishes Methyl L-tryptophanate from

Chemical & Pharmacokinetic Profile

Methyl L-tryptophanate is designed to overcome the pharmacokinetic limitations of free L-Tryptophan, specifically its polarity and reliance on competitive transport systems.[1]

| Property | L-Tryptophan (Free Acid) | Methyl L-Tryptophanate (Ester) |

| Molecular Weight | 204.23 g/mol | 218.25 g/mol |

| Lipophilicity (LogD) | ~ -1.06 (Hydrophilic) | ~ 0.3 (Lipophilic) |

| BBB Transport | Active: Saturable via LAT1 (competes with Leu, Ile, Val, Tyr, Phe).[1] | Passive: Non-saturable diffusion; rapid membrane permeation. |

| Metabolic Fate | Direct precursor to 5-HT/Kynurenine.[1] | Rapidly hydrolyzed by non-specific esterases to L-Tryptophan + Methanol.[1] |

| Primary Utility | Dietary precursor. | Pharmacological "loading" of tryptophan; synthesis intermediate. |

The "Trojan Horse" Mechanism

The esterification of the carboxyl group masks the negative charge, significantly increasing lipophilicity. This allows Methyl L-tryptophanate to cross the Blood-Brain Barrier (BBB) and neuronal membranes via passive diffusion , bypassing the rate-limiting LAT1 transporter which is often saturated by other dietary amino acids (branched-chain amino acids).[1]

Once intracellular, ubiquitous carboxylesterases (e.g., CES1, CES2) hydrolyze the ester bond, releasing free L-Tryptophan and a molar equivalent of methanol (negligible at pharmacological doses). The liberated Tryptophan is then trapped intracellularly (as it cannot diffuse back out easily) and funneled into serotonin biosynthesis.

Biological Role in Neurotransmission

Methyl L-tryptophanate does not bind directly to serotonin receptors (5-HT

Serotonin Synthesis Flux

The rate-limiting step in serotonin synthesis is catalyzed by Tryptophan Hydroxylase (TPH2) in the brain. TPH2 is typically not saturated by basal tryptophan levels. By delivering high concentrations of precursor directly into the cytosol, Methyl L-tryptophanate drives the reaction kinetics forward:

-

Influx: Methyl L-tryptophanate diffuses into the raphe nuclei neurons.[1]

-

Activation: Intracellular esterases cleave the methyl group.

-

Synthesis:

-

Release: Elevated cytosolic 5-HT is packaged into vesicles by VMAT2, increasing the quantal size of neurotransmitter release during depolarization.

Critical Differentiation (The "Methyl" Confusion)

Researchers often confuse three distinct "Methyl Tryptophan" compounds. This distinction is vital for experimental integrity.

-

Methyl L-tryptophanate (This Compound): Prodrug for Tryptophan.[1] Increases 5-HT synthesis.[1]

-

-Methyl-L-tryptophan: An analogue methylated at the

-

1-Methyl-L-tryptophan (1-MT): Methylated at the indole nitrogen.[1] It is a potent inhibitor of Indoleamine 2,3-dioxygenase (IDO) . Used in cancer immunotherapy to prevent T-cell suppression.[1]

Visualization: Prodrug Activation Pathway[1]

The following diagram illustrates the transport and metabolic activation of Methyl L-tryptophanate compared to free L-Tryptophan.

Caption: Comparative transport kinetics.[1] Methyl L-tryptophanate bypasses the LAT1 bottleneck via passive diffusion, rapidly loading the neuronal cytosol with precursor for conversion to Serotonin.

Experimental Protocols

In Vitro Precursor Loading (Serotonin Flux Assay)

Objective: To maximize intracellular serotonin pools in RN46A-B14 or PC12 cells without amino acid competition.[1]

Reagents:

-

Methyl L-tryptophanate hydrochloride (Store at -20°C, desiccant required).[1]

-

Buffer: Krebs-Ringer-HEPES (KRH), pH 7.4.[1]

Protocol:

-

Preparation: Dissolve Methyl L-tryptophanate in DMSO to create a 100 mM stock. Dilute into KRH buffer immediately prior to use (final concentration 10–100 µM).

-

Note: Aqueous solutions of the ester are prone to spontaneous hydrolysis; prepare fresh.

-

-

Loading: Incubate cells for 30–60 minutes at 37°C.

-

Control: Run a parallel well with free L-Tryptophan (100 µM) to demonstrate the superior uptake kinetics of the ester.

-

-

Wash: Rinse cells 2x with ice-cold KRH to remove extracellular ester.[1]

-

Assay: Lyse cells and measure 5-HT levels via HPLC-ECD or ELISA.

-

Validation: The ester-treated cells should show 2-3x higher 5-HT levels than free Trp-treated cells due to bypass of transport saturation.[1]

Safety & Toxicity Considerations

While effective, the methyl ester moiety poses specific risks in high-concentration assays:

-

Intracellular Acidification: Hydrolysis releases protons (carboxylic acid formation) and methanol. High doses (>4 mM) can overwhelm buffering capacity, causing cytotoxicity.

-

Lysosomal Trapping: As a weak base (amine pKa ~9), the unhydrolyzed ester can accumulate in acidic lysosomes, potentially inducing swelling (vacuolization).

-

Recommendation: Maintain concentrations <500 µM for physiological relevance.

References

-

Pardridge, W. M. (1998). Blood-brain barrier carrier-mediated transport and brain metabolism of amino acids. Neurochemical Research. Link

-

Diksic, M., & Young, S. N. (2001). Study of the brain serotonergic system with labeled

-methyl-L-tryptophan. Journal of Neurochemistry. Link - Rose, C., et al. (1995). L-Tryptophan methyl ester: A prodrug for the study of serotonin synthesis. Journal of Pharmacology and Experimental Therapeutics.

-

Siddik, Z. H., et al. (1983). Rapid steady-state analysis of blood-brain transfer of L-Trp in rat, with special reference to the plasma protein binding. Journal of Neurochemistry. Link

-